N'-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a nitrophenyl group, and a hydroxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring. The process often includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Formation of the Carbohydrazide: This involves the reaction of the pyrazole derivative with hydrazine hydrate.
Condensation Reaction: The final step is the condensation of the carbohydrazide with 4-hydroxyacetophenone to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N’-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N’-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N’-(1-(4-Hydroxyphenyl)ethylidene)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with the nitro group in a different position.
N’-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a chlorine substituent instead of a nitro group.
Uniqueness
N’-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
N'-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Compound Overview
- IUPAC Name : N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide
- Molecular Formula : C19H17N5O5
- Molecular Weight : 395.4 g/mol
- CAS Number : 303106-90-3
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with appropriate diketones.
- Nitration : The introduction of the nitrophenyl group is performed using nitrating agents under controlled conditions.
- Condensation Reaction : The hydroxyphenyl group is attached via a condensation reaction with 4-hydroxybenzaldehyde.
These synthetic routes ensure the compound's structural integrity and purity, which are crucial for biological testing.
Biological Activity
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit bacterial growth, showcasing effectiveness against both Gram-positive and Gram-negative bacteria .
- Antioxidant Properties : The compound has demonstrated significant free radical scavenging activity, which is essential for protecting cells from oxidative stress .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Summary of Biological Activities
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It is hypothesized that the compound interacts with cellular receptors that mediate cellular responses to stress and inflammation.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy against common pathogens, demonstrating a significant reduction in bacterial viability when treated with this compound compared to controls .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
- Inflammation Model : Animal models subjected to inflammatory stimuli showed reduced swelling and cytokine levels upon administration of the compound, suggesting its anti-inflammatory properties .
Properties
CAS No. |
302918-56-5 |
---|---|
Molecular Formula |
C18H15N5O4 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O4/c1-11(12-5-7-15(24)8-6-12)19-22-18(25)17-10-16(20-21-17)13-3-2-4-14(9-13)23(26)27/h2-10,24H,1H3,(H,20,21)(H,22,25)/b19-11+ |
InChI Key |
IRHSBMVLKQJXRY-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)O |
Origin of Product |
United States |
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